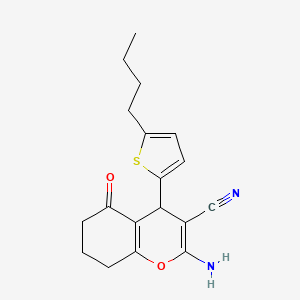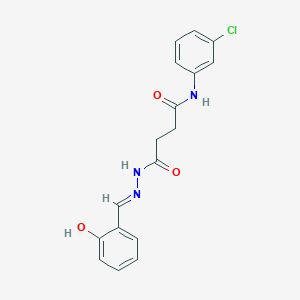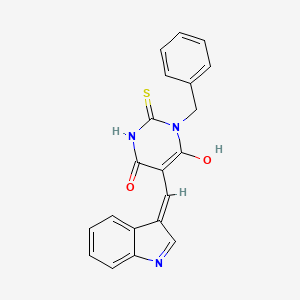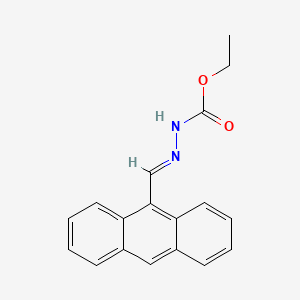![molecular formula C43H24N2O6 B15013951 3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)
3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of aromatic primary amines with maleic anhydride derivatives, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups.
Applications De Recherche Scientifique
3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other materials due to its stable aromatic structure and reactivity.
Mécanisme D'action
The mechanism by which 3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, share some structural similarities and biological activities.
Isoindoline-1,3-diones: These compounds, characterized by the isoindoline nucleus and carbonyl groups, have diverse chemical reactivity and applications.
Uniqueness: 3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in multiple fields of research.
Propriétés
Formule moléculaire |
C43H24N2O6 |
|---|---|
Poids moléculaire |
664.7 g/mol |
Nom IUPAC |
3,5-bis(1,3-dioxo-4-phenylbenzo[f]isoindol-2-yl)benzoic acid |
InChI |
InChI=1S/C43H24N2O6/c46-39-33-21-26-15-7-9-17-31(26)35(24-11-3-1-4-12-24)37(33)41(48)44(39)29-19-28(43(50)51)20-30(23-29)45-40(47)34-22-27-16-8-10-18-32(27)36(38(34)42(45)49)25-13-5-2-6-14-25/h1-23H,(H,50,51) |
Clé InChI |
NJTAQLLLWZZOMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)N(C3=O)C5=CC(=CC(=C5)C(=O)O)N6C(=O)C7=CC8=CC=CC=C8C(=C7C6=O)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B15013873.png)
![2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013885.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(pyridin-3-YL)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15013891.png)

![Benzene-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}](/img/structure/B15013899.png)
![3-bromo-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B15013913.png)

![N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B15013929.png)

![2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B15013939.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)

![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)

